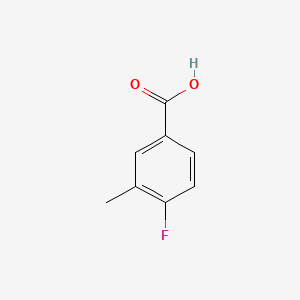

4-Fluoro-3-methylbenzoic acid

Overview

Description

4-Fluoro-3-methylbenzoic acid is a white to light yellow crystal powder . It is used in the synthesis of cyclooxygenase selective and orally active anti-inflammatory agents .

Synthesis Analysis

4-Fluoro-3-methylbenzoic acid is commercially available . It can be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate . Hydrolysis of the ester converts it back to the free acid .Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-methylbenzoic acid is C8H7FO2 . Its average mass is 154.138 Da and its monoisotopic mass is 154.043015 Da .Chemical Reactions Analysis

4-Fluoro-3-methylbenzoic acid was used in the synthesis of cyclooxygenase selective and orally active anti-inflammatory agents . It was also used to prepare benzamide derivatives as Bcr-Abl kinase inhibitors .Physical And Chemical Properties Analysis

4-Fluoro-3-methylbenzoic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 266.3±20.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.3±3.0 kJ/mol . The flash point is 114.9±21.8 °C . The index of refraction is 1.533 .Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Fluoro-3-methylbenzoic acid: is a valuable building block in the synthesis of APIs. Its carboxylic acid group allows for easy attachment to molecular scaffolds, which is crucial in the development of new drugs . The compound’s ability to be directly used or converted into alternative functional groups makes it versatile for creating a variety of pharmacologically active molecules.

Medicinal Chemistry and Drug Discovery

In drug discovery, 4-Fluoro-3-methylbenzoic acid can be used to synthesize compounds with potential therapeutic effects. For instance, an analogue of imidazopyridine derived from this acid has shown potency as an anticoccidial agent, indicating its usefulness in creating treatments for parasitic infections .

Solid-Phase Synthesis Techniques

This compound is utilized in solid-phase synthesis methods, which are essential for the rapid assembly of chemical libraries for screening purposes. Improved loading and cleavage methods using chlorotrityl resins have been reported, where 4-Fluoro-3-methylbenzoic acid plays a role in the synthesis of potential farnesyltransferase inhibitors .

Biochemistry Research

In biochemistry, the fluorinated benzoic acid structure of 4-Fluoro-3-methylbenzoic acid is used to study the behavior of fluorinated compounds in biological systems. This research can lead to insights into the metabolism and biochemical pathways of fluorinated drugs .

Development of Nonpeptide Fibrinogen Receptor Antagonists

The compound has been used in the enantiospecific synthesis of SB 214857, a potent, orally active nonpeptide fibrinogen receptor antagonist. This highlights its role in creating new classes of antithrombotic agents .

Mechanism of Action

The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity centred on the carboxylic group . 4-Fluoro-3-methylbenzoic acid can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .

Safety and Hazards

properties

IUPAC Name |

4-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCCEVKUXUIHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287615 | |

| Record name | 4-Fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methylbenzoic acid | |

CAS RN |

403-15-6 | |

| Record name | 4-Fluoro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 403-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

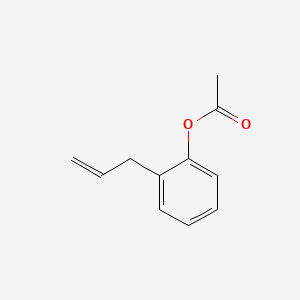

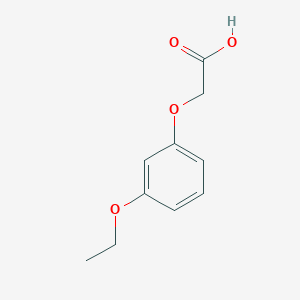

Feasible Synthetic Routes

Q & A

Q1: What is the most efficient method to synthesize 4-fluoro-3-methylbenzoic acid, and what factors influence its production?

A1: A highly efficient method for synthesizing 4-fluoro-3-methylbenzoic acid involves selective oxidation of 4-fluoro-m-xylene using diluted nitric acid in an autoclave []. This method offers advantages over other synthetic routes due to its high yield and selectivity. Several factors influence the reaction outcome:

Q2: How does the structure of 4-fluoro-3-methylbenzoic acid relate to its application in developing PET radiotracers?

A2: 4-Fluoro-3-methylbenzoic acid serves as a valuable building block in synthesizing fluorine-18 labeled PET radiotracers, particularly for imaging serotonin 5-HT1A receptors []. Researchers replaced the cyclohexanecarboxylic acid moiety in the antagonist WAY 100635 with 4-fluoro-3-methylbenzoic acid (among other fluorinated acids) to create [18F]MeFBWAY [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)